molecular formula C12H13N3O2 B1469954 6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine CAS No. 1369008-63-8

6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine

Cat. No.: B1469954
CAS No.: 1369008-63-8
M. Wt: 231.25 g/mol
InChI Key: XVOXYADHBWOGMY-UHFFFAOYSA-N
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Description

6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine is a compound belonging to the class of organic compounds known as phenylpyrimidines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a carbon-carbon or carbon-nitrogen bond. Pyrimidine is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3-ring positions .

Biochemical Analysis

Biochemical Properties

6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism and immune regulation . The compound binds to the active site of DPP-4, inhibiting its activity and thereby influencing glucose homeostasis and immune responses. Additionally, this compound may interact with other proteins involved in signal transduction pathways, further affecting cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In particular, the compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting DPP-4, this compound can modulate the activity of incretin hormones, which play a crucial role in insulin secretion and glucose regulation . This modulation can lead to changes in gene expression related to glucose metabolism and insulin signaling, ultimately affecting cellular energy balance and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of DPP-4, inhibiting its enzymatic activity and preventing the degradation of incretin hormones . This inhibition leads to increased levels of active incretins, which enhance insulin secretion and improve glucose tolerance. Additionally, this compound may interact with other enzymes and proteins involved in metabolic pathways, further influencing cellular functions and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of DPP-4 and prolonged effects on glucose metabolism . Degradation of the compound over time can lead to a decrease in its efficacy and changes in cellular responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DPP-4 activity, leading to improved glucose regulation and insulin sensitivity . At higher doses, potential toxic or adverse effects may be observed, including disruptions in metabolic processes and cellular functions. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing any adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with DPP-4. By inhibiting DPP-4, the compound affects the metabolism of incretin hormones, leading to changes in glucose homeostasis and insulin signaling . Additionally, this compound may influence other metabolic pathways by interacting with enzymes and cofactors involved in cellular energy production and metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is likely transported through specific transporters or binding proteins that facilitate its uptake and distribution to target sites . Once inside the cells, this compound may accumulate in specific compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine can be achieved through various methods. One common approach involves the condensation of 3,5-dimethoxyaniline with a suitable pyrimidine precursor under controlled conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is typically heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Aminomethyl)-6-(2,4-Dichlorophenyl)-2-(3,5-Dimethoxyphenyl)pyrimidin-4-amine
  • 4-(3,5-Dimethoxyphenyl)-6-(2-methoxyphenyl)-pyrimidin-2-amine
  • 4,6-Diarylpyrimidin-2-amine derivatives

Uniqueness

6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the 3,5-dimethoxyphenyl group enhances its lipophilicity and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

6-(3,5-dimethoxyphenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-16-9-3-8(4-10(5-9)17-2)11-6-12(13)15-7-14-11/h3-7H,1-2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOXYADHBWOGMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=NC=N2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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